molecular formula C20H22N2O4 B7132881 N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide

N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide

Cat. No.: B7132881
M. Wt: 354.4 g/mol
InChI Key: YCLSZBPUWSSCSJ-UHFFFAOYSA-N
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Description

N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring, hydroxyphenyl groups, and a hydroxybenzoyl moiety

Properties

IUPAC Name

N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-13-9-10-18(24)15(12-13)21-19(25)16-7-5-11-22(16)20(26)14-6-3-4-8-17(14)23/h3-4,6,8-10,12,16,23-24H,2,5,7,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLSZBPUWSSCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Groups: The hydroxyphenyl groups are introduced via electrophilic aromatic substitution reactions, where phenol derivatives react with electrophiles in the presence of a catalyst.

    Attachment of the Hydroxybenzoyl Moiety: The hydroxybenzoyl group is attached through an esterification or amidation reaction, where a hydroxybenzoic acid derivative reacts with the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the hydroxybenzoyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the hydroxybenzoyl moiety.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide: shares similarities with other compounds containing pyrrolidine rings, hydroxyphenyl groups, or hydroxybenzoyl moieties.

    Examples: N-(2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide, N-(5-methyl-2-hydroxyphenyl)-1-(2-hydroxybenzoyl)pyrrolidine-2-carboxamide.

Uniqueness

    Structural Features: The presence of both hydroxyphenyl and hydroxybenzoyl groups in the same molecule is relatively unique.

    Functional Properties: The combination of these functional groups may confer unique biological or chemical properties, making it distinct from other similar compounds.

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